![molecular formula C15H21NO B14617344 4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol CAS No. 60431-03-0](/img/structure/B14617344.png)
4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol is an organic compound that features a phenolic structure with a di(prop-2-en-1-yl)amino group attached to the methyl group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol typically involves the reaction of 2,6-dimethylphenol with di(prop-2-en-1-yl)amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different reduced species.
Substitution: The phenolic hydrogen can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens, nitro groups). The reactions are typically carried out under controlled conditions to ensure selectivity and yield of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions may introduce various functional groups onto the phenolic ring.
Wissenschaftliche Forschungsanwendungen
4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the di(prop-2-en-1-yl)amino group can modulate the compound’s reactivity and binding affinity. These interactions can influence various biological processes and pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylphenol include other phenolic compounds with different substituents, such as:
- 4-{[Di(prop-2-en-1-yl)amino]methyl}-phenol
- 2,6-dimethylphenol
- 4-{[Di(prop-2-en-1-yl)amino]methyl}-2,6-dimethylbenzene
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
60431-03-0 |
|---|---|
Molekularformel |
C15H21NO |
Molekulargewicht |
231.33 g/mol |
IUPAC-Name |
4-[[bis(prop-2-enyl)amino]methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C15H21NO/c1-5-7-16(8-6-2)11-14-9-12(3)15(17)13(4)10-14/h5-6,9-10,17H,1-2,7-8,11H2,3-4H3 |
InChI-Schlüssel |
TWGYGSYTPJQMAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C)CN(CC=C)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1-(2,4,6-Trimethylphenyl)hexan-2-yl]-1H-imidazole](/img/structure/B14617261.png)
![1H-Isoindole-1,3(2H)-dione, 2-[[(phenylamino)carbonyl]oxy]-](/img/structure/B14617263.png)
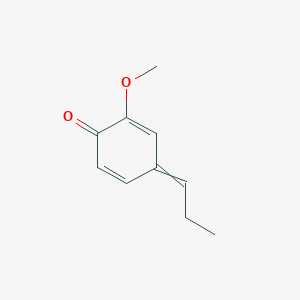
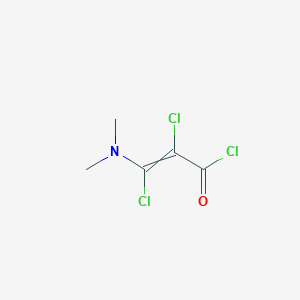
![2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-chloronaphthalene-1,4-dione](/img/structure/B14617276.png)
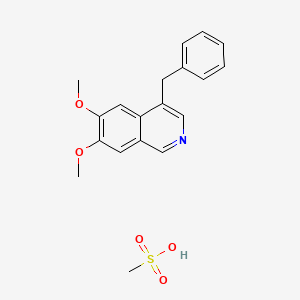
![4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide](/img/structure/B14617305.png)
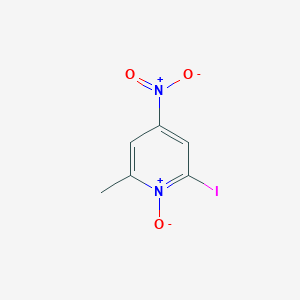
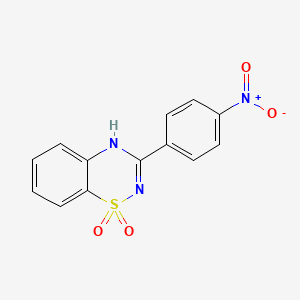
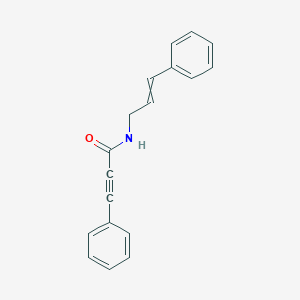

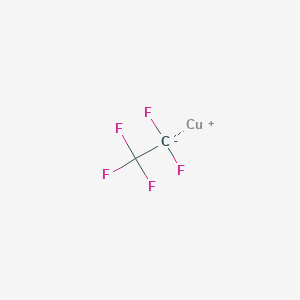

![N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N'-ethylthiourea](/img/structure/B14617333.png)
